

# Nitrous acid chemical properties and structure

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## Compound of Interest

Compound Name: Nitrous acid

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An In-depth Technical Guide to the Core Chemical Properties and Structure of **Nitrous Acid**

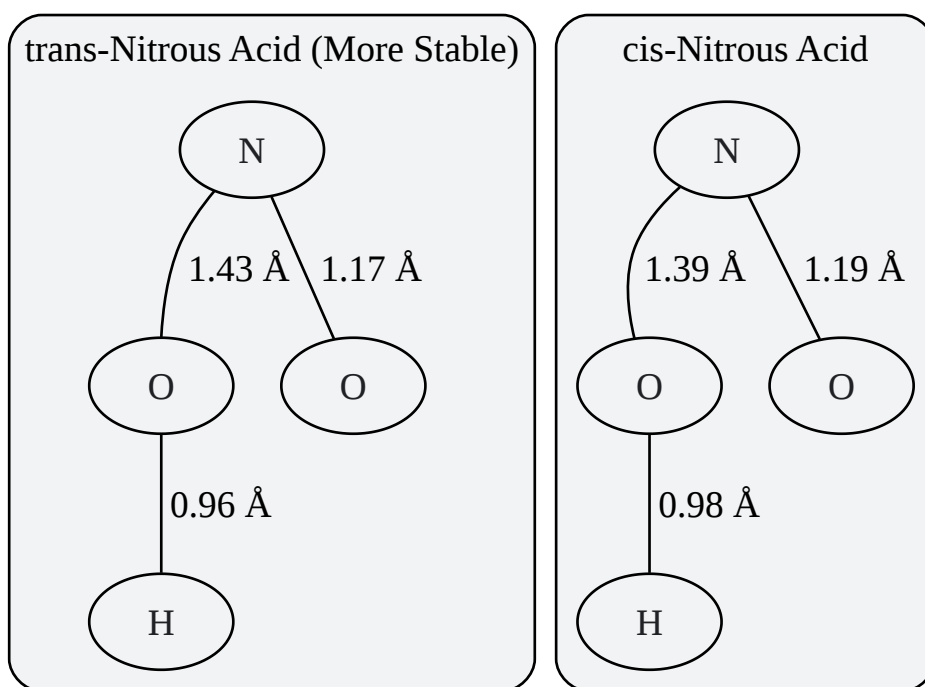
## Abstract

**Nitrous acid** ( $\text{HNO}_2$ ) is a weak, monobasic acid known primarily for its instability, existing only in solution or the gas phase.[1][2] It is a pivotal reagent in organic synthesis, particularly in the diazotization of primary aromatic amines to form diazonium salts, which are versatile intermediates in the production of azo dyes and other substituted aromatic compounds.[3][4][5] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, preparation, and key chemical reactions of **nitrous acid**, tailored for researchers and professionals in chemistry and drug development.

## Molecular Structure and Bonding

**Nitrous acid** is a planar molecule with the chemical formula  $\text{HNO}_2$ . [1][3] The nitrogen atom is  $\text{sp}^2$  hybridized, bonding to a hydroxyl group ( $-\text{OH}$ ) and an oxygen atom.[6] This arrangement results in a bent or V-shaped molecular geometry.[6][7]

In the gas phase, **nitrous acid** exists as a mixture of two geometric isomers: **cis-Nitrous acid** and **trans-Nitrous acid**. [1][2][3] The trans isomer is the more stable form at room temperature by approximately 2.3 kJ/mol.[2]



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## Quantitative Structural Data

The structural parameters of **nitrous acid** have been determined by microwave spectroscopy. The bond lengths and angles differ slightly between the two isomers.

Parameter	trans-Nitrous Acid	cis-Nitrous Acid	Reference(s)
Bond Length (Å)			
N=O	1.170	1.185	[8]
N-O(H)	1.432	1.392	[8]
O-H	0.958	0.982	[8]
Bond Angle (°)			
∠ ONO	110.7	113.6	[8]
∠ HON	102.1	104.0	[8]

## Physicochemical Properties

**Nitrous acid** is a weak, monobasic acid that only exists in dilute, pale blue aqueous solutions or as a gas; it has not been isolated as a pure compound.<sup>[1][3][9]</sup> Its blue color is attributed to the presence of dinitrogen trioxide ( $\text{N}_2\text{O}_3$ ), with which it exists in equilibrium.<sup>[1][10]</sup>

## Quantitative Physicochemical Data

Property	Value	Reference(s)
Chemical Formula	$\text{HNO}_2$	<sup>[1][2][9]</sup>
Molar Mass	47.013 g/mol	<sup>[2][3][9]</sup>
Appearance	Pale blue solution	<sup>[2][3][9]</sup>
Density	Approx. 1 g/mL	<sup>[2][3]</sup>
Acidity (pKa)	3.15 - 3.35 at 25 °C	<sup>[2][9][11][12]</sup>
Conjugate Base	Nitrite ( $\text{NO}_2^-$ )	<sup>[2]</sup>

## Preparation and Experimental Protocols

Due to its inherent instability, **nitrous acid** cannot be stored and must be prepared in situ for immediate use.<sup>[4][9][13]</sup>

## Standard Laboratory Protocol for In Situ Generation

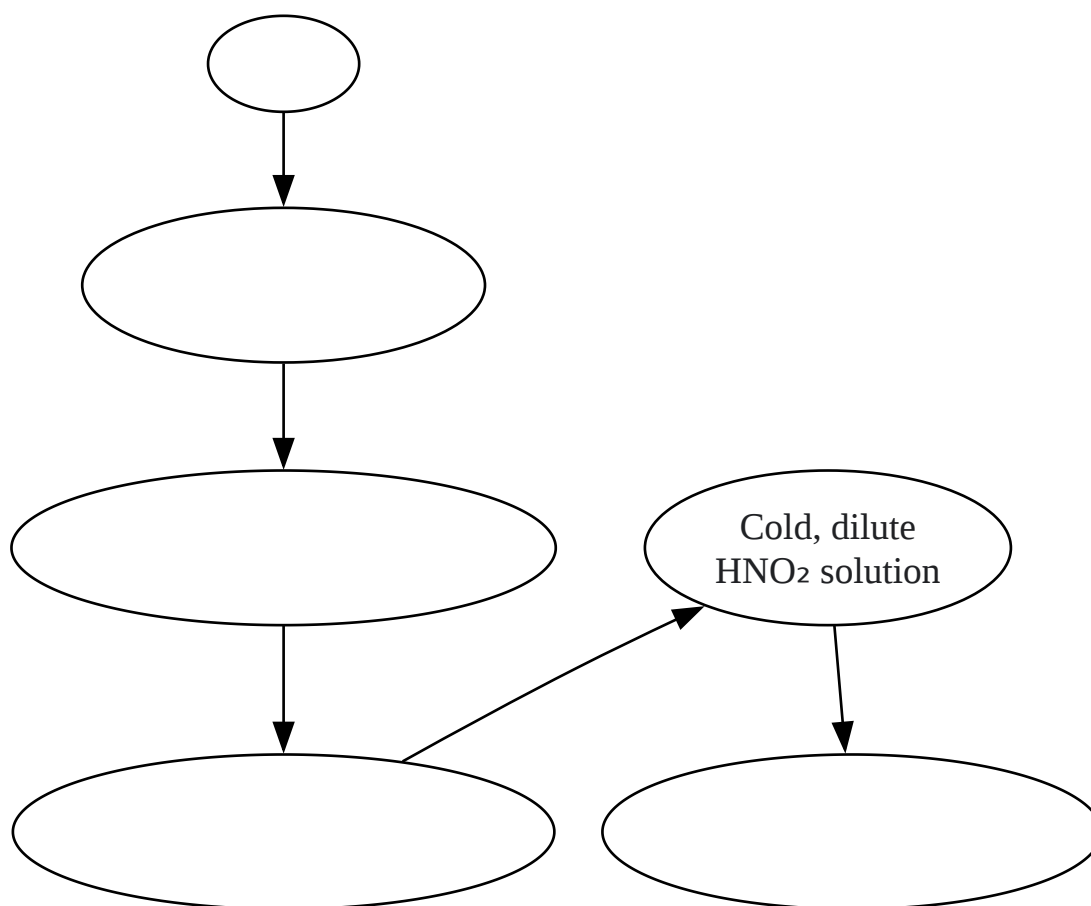
The most common method for generating **nitrous acid** is the acidification of a metal nitrite salt with a strong mineral acid at low temperatures.<sup>[9][13][14]</sup>

Materials:

- Sodium nitrite ( $\text{NaNO}_2$ ) or Potassium nitrite ( $\text{KNO}_2$ )
- Hydrochloric acid ( $\text{HCl}$ ) or Sulfuric acid ( $\text{H}_2\text{SO}_4$ ), dilute
- Distilled water
- Ice bath

## Methodology:

- Prepare an aqueous solution of sodium nitrite.
- Chill the sodium nitrite solution in an ice bath to 0-5 °C.[4][10] Maintaining a low temperature is critical to slow the decomposition of the newly formed **nitrous acid**. [13][14]
- Slowly add a pre-chilled, dilute strong acid (e.g., HCl) to the nitrite solution while stirring continuously within the ice bath.[9][13] The **nitrous acid** is generated via the following reaction:  $\text{NaNO}_2(\text{aq}) + \text{HCl}(\text{aq}) \rightarrow \text{HNO}_2(\text{aq}) + \text{NaCl}(\text{aq})$ . [10]
- The resulting cold, dilute solution of **nitrous acid** should be used immediately in the subsequent chemical reaction.[4][9]



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An alternative, though less common, preparation method involves dissolving dinitrogen trioxide gas in cold water:  $\text{N}_2\text{O}_3 + \text{H}_2\text{O} \rightleftharpoons 2 \text{HNO}_2$ .<sup>[3][9][10]</sup>

## Chemical Reactivity and Key Reactions

**Nitrous acid** is highly unstable and readily decomposes.<sup>[1]</sup> The decomposition pathway can vary, but a common reaction is disproportionation into nitric acid ( $\text{HNO}_3$ ), nitric oxide ( $\text{NO}$ ), and water.<sup>[1][10]</sup>  $3 \text{HNO}_2 \rightarrow \text{HNO}_3 + 2 \text{NO} + \text{H}_2\text{O}$ <sup>[10]</sup>

Its chemistry is dominated by its dual nature as both an oxidizing and a reducing agent and its role in generating the highly electrophilic nitrosonium ion ( $\text{NO}^+$ ).<sup>[1][15]</sup>

## Diazotization of Primary Aromatic Amines

The most significant application of **nitrous acid** in organic synthesis is the conversion of primary aromatic amines (anilines) into diazonium salts.<sup>[3][5]</sup> This reaction, known as diazotization, is a cornerstone of the synthesis of azo dyes and various Sandmeyer reactions.<sup>[3][10]</sup>

The reaction proceeds via the formation of the nitrosonium ion ( $\text{NO}^+$ ) under acidic conditions, which then acts as an electrophile and attacks the nitrogen of the amine.<sup>[15][16]</sup>

```
// Nodes HNO2 [label="Nitrous Acid\n(HNO2)", fillcolor="#FBBC05"]; H_ion [label="Acidic\nConditions\n(H+)"]; NO_ion [label="Nitrosonium Ion\n(NO+)", shape=ellipse, style=filled,\nfillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="Primary Aromatic Amine\n(Ar-NH2)",\nfillcolor="#FBBC05"]; Nitrosamine [label="N-Nitrosamine Intermediate", style=dashed];\nDiazonium [label="Arenediazonium Salt\n(Ar-N2+)", shape=ellipse, style=filled,\nfillcolor="#34A853", fontcolor="#FFFFFF];
```

```
// Edges HNO2 -> NO_ion [label="Protonation & Dehydration"]; H_ion -> NO_ion [style=invis];\nAmine -> Nitrosamine [label="Nucleophilic Attack on NO+"]; NO_ion -> Nitrosamine\n[style=invis]; Nitrosamine -> Diazonium [label="Tautomerization & Dehydration"]; } caption\nFigure 3: Diazotization of a Primary Aromatic Amine
```

Experimental Considerations:

- The reaction must be carried out at low temperatures (0–10 °C) to prevent the resulting diazonium salt from decomposing and liberating N<sub>2</sub> gas.[4][17]
- Aliphatic primary amines also react to form diazonium salts, but these are extremely unstable and immediately decompose to form a mixture of products, limiting their synthetic utility.[15]

## Reaction with Secondary Amines

**Nitrous acid** reacts with secondary amines (both aliphatic and aromatic) to form N-nitrosamines.[10][18]  $\text{HNO}_2 + \text{R}_2\text{NH} \rightarrow \text{R}_2\text{N-NO} + \text{H}_2\text{O}$ [10]

This reaction is of significant interest in toxicology and drug development, as N-nitrosamines are a class of potent carcinogens.[10] The reaction mechanism also involves the nitrosonium ion and stops after the initial nucleophilic attack and deprotonation, as there are no further protons on the nitrogen to facilitate dehydration to a diazonium species.[15]

## Redox Reactions

The nitrogen atom in **nitrous acid** has an intermediate oxidation state of +3, allowing it to act as either an oxidizing or a reducing agent.[1]

- As an Oxidizing Agent: It can oxidize substances like iodide ions (I<sup>-</sup>) to iodine (I<sub>2</sub>) and iron(II) ions (Fe<sup>2+</sup>) to iron(III) ions (Fe<sup>3+</sup>).[1][10]  $2 \text{HNO}_2 + 2 \text{KI} + \text{H}_2\text{SO}_4 \rightarrow \text{I}_2 + 2 \text{NO} + 2 \text{H}_2\text{O} + \text{K}_2\text{SO}_4$
- As a Reducing Agent: It can reduce strong oxidizing agents like permanganate (MnO<sub>4</sub><sup>-</sup>).[1]

## Safety and Disposal

Handling Precautions:

- Always work in a well-ventilated fume hood to avoid inhaling nitrogen oxides (NO<sub>x</sub>), which are toxic and irritating and are released during decomposition.[3][9]
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[19][20]

- Given its instability, generate only the amount of **nitrous acid** needed for immediate use.[9]

Disposal:

- Unreacted **nitrous acid** can be neutralized with a base, such as sodium carbonate or sodium bicarbonate, to form a stable nitrite salt before disposal according to local regulations.[9]
- Nitrous acid** is also used to destroy residual sodium azide, a toxic and potentially explosive reagent, converting it to nitrogen gas.[10]  $2 \text{NaN}_3 + 2 \text{HNO}_2 \rightarrow 3 \text{N}_2 + 2 \text{NO} + 2 \text{NaOH}$ [10]

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